A Comprehensive Technical Guide to Desoxo-Narchinol A: Molecular Structure, Biological Activity, and Experimental Protocols
A Comprehensive Technical Guide to Desoxo-Narchinol A: Molecular Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxo-Narchinol A is a sesquiterpenoid of significant interest, isolated from the medicinal plant Nardostachys jatamansi.[1][][3] This compound has garnered attention within the scientific community for its notable biological activities, particularly its anti-inflammatory and anti-neuroinflammatory properties.[][4][5] This technical guide provides a detailed overview of the molecular structure of Desoxo-Narchinol A, its mechanism of action, and relevant experimental methodologies for its study.
Molecular Structure and Physicochemical Properties
Desoxo-Narchinol A is a bicyclic sesquiterpenoid characterized by a tetrahydronaphthalenone core. Its chemical and physical properties are essential for understanding its behavior in biological systems and for developing analytical methods.
2.1. Chemical Identity
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IUPAC Name: (4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one[][6]
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CAS Number: 53859-06-6[][7]
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Synonyms: Desoxonarchinol A[8]
2.2. Structural Features The core structure consists of a fused six-membered ring system. Key features include a ketone group, a hydroxyl group, and two methyl groups at stereochemically defined positions, which are crucial for its biological activity.
2.3. Physicochemical Data The following table summarizes the key physicochemical properties of Desoxo-Narchinol A.
| Property | Value | Reference |
| Molecular Weight | 192.25 g/mol | [6][7] |
| Exact Mass | 192.115 Da | [6][8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 0 | [8] |
| Topological Polar Surface Area | 37.3 Ų | [6][8] |
| Complexity | 327 | [6][8] |
Biological Activity and Signaling Pathways
Desoxo-Narchinol A exhibits potent anti-inflammatory and anti-neuroinflammatory effects through the modulation of specific cellular signaling pathways.
3.1. Anti-inflammatory Activity Desoxo-Narchinol A has been shown to protect against lipopolysaccharide (LPS)-induced endotoxin shock.[1] Its mechanism involves the inhibition of pro-inflammatory cytokine production, such as Interleukin (IL)-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[1] This effect is mediated through the deactivation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
3.2. Anti-neuroinflammatory Effects In the context of neuroinflammation, Desoxo-Narchinol A demonstrates protective effects by up-regulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[] The activation of this protective pathway is regulated by the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK), and also involves the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.
Experimental Protocols
Detailed methodologies are critical for the accurate study of Desoxo-Narchinol A. The following protocols are based on published literature.
4.1. Pharmacokinetic Analysis via LC-MS/MS This protocol outlines the quantification of Desoxo-Narchinol A in plasma samples.[4][5]
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Sample Preparation (Solid-Phase Extraction):
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Condition a C18 SPE cartridge.
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Load 100 µL of plasma sample onto the cartridge.
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Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol.
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Elute Desoxo-Narchinol A with 1 mL of methanol.
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Evaporate the eluent to dryness under a nitrogen stream.
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Reconstitute the residue in 100 µL of the mobile phase for analysis.
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Liquid Chromatography Conditions:
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
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Detection: Multiple Reaction Monitoring (MRM).
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Monitor specific precursor-to-product ion transitions for Desoxo-Narchinol A and an internal standard.
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4.2. In Vivo Murine Endotoxin Shock Model This model is used to evaluate the anti-inflammatory efficacy of Desoxo-Narchinol A in a living organism.[1]
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Animals: Use male C57BL/6 mice.
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Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
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Grouping: Divide mice into control and treatment groups.
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Administration: Administer Desoxo-Narchinol A (0.05, 0.1, or 0.5 mg/kg) or vehicle (control) via intraperitoneal (i.p.) injection.[1]
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LPS Challenge: One hour after treatment, induce endotoxin shock by i.p. injection of a lethal dose of LPS.[1]
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Monitoring: Monitor survival rates over a specified period (e.g., 48 hours).
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Tissue Analysis: At the end of the experiment, collect blood and organs (liver, lung) to measure pro-inflammatory cytokine levels and assess tissue injury.[1]
Quantitative Data Summary
5.1. Pharmacokinetic Parameters The following table presents pharmacokinetic data for Desoxo-Narchinol A following oral administration in rats.[4]
| Parameter | Pure Compound | NR Extract |
| Tmax (min) | 7.50 | 8.33 |
| AUC₀₋∞ (µg·min/mL) | 156.34 | 133.90 |
| Tmax: Time to reach maximum plasma concentration. AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. NR: Nardostachyos Radix et Rhizoma. |
5.2. In Vivo Efficacy The effective dose of Desoxo-Narchinol A in the murine LPS-induced endotoxin shock model is summarized below.
| Treatment | Dosage (i.p.) | Outcome | Reference |
| Desoxo-Narchinol A | 0.05, 0.1, 0.5 mg/kg | Dramatically reduced mortality | [1] |
Conclusion
Desoxo-Narchinol A is a promising natural compound with well-defined anti-inflammatory and anti-neuroinflammatory properties. Its mechanisms of action, centered on the p38 MAPK and Nrf2/HO-1 pathways, offer clear targets for therapeutic development. The established molecular structure and the availability of detailed analytical and in vivo protocols provide a solid foundation for further preclinical and clinical investigation into its potential as a therapeutic agent for inflammatory and neurodegenerative diseases.
References
- 1. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study comparing pure desoxo-narchinol A and nardosinonediol with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Desoxo-Narchinol A | C12H16O2 | CID 56835056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Desoxo-narchinol A | 53859-06-6 | DCA85906 | Biosynth [biosynth.com]
- 8. Phytochemical: Desoxo-Narchinol A [caps.ncbs.res.in]
